

# VMD-928: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

VMD-928 is a first-in-class, orally bioavailable small molecule that acts as a selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA).[1] TrkA, encoded by the NTRK1 gene, is a high-affinity receptor for nerve growth factor (NGF) and its aberrant activation is a known oncogenic driver in a variety of solid tumors and lymphomas.[1] VMD-928's unique mechanism of action, which involves binding to a non-ATP-competitive site, offers a potential therapeutic advantage, particularly in overcoming resistance to traditional ATP-competitive Trk inhibitors.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of VMD-928.

## Introduction: The Rationale for TrkA Inhibition

The TrkA signaling pathway plays a crucial role in the normal development and function of the nervous system. However, dysregulation of this pathway, through mechanisms such as gene fusions (NTRK1 fusions) or protein overexpression, can lead to uncontrolled cell proliferation, survival, and metastasis in various cancer types.[1] Traditional pan-Trk inhibitors, such as larotrectinib and entrectinib, have demonstrated significant efficacy in patients with NTRK fusion-positive cancers. However, the development of acquired resistance, often through mutations in the ATP-binding site of the kinase domain, remains a clinical challenge.[1]



**VMD-928** was developed to address this unmet need. Its dual allosteric and irreversible binding mechanism is designed to provide potent and sustained inhibition of TrkA, even in the presence of ATP-site mutations that confer resistance to other inhibitors.[1]

## **Discovery and Preclinical Development**

While specific details regarding the initial screening and lead optimization process for **VMD-928** are not extensively published in the public domain, the available information indicates a rational drug design approach targeting a novel allosteric site on the TrkA protein. Preclinical studies have demonstrated that **VMD-928** is a potent and selective inhibitor of TrkA.

#### **Mechanism of Action**

VMD-928 inhibits TrkA through a unique dual mechanism:

- Allosteric Inhibition: It binds to a site distinct from the highly conserved ATP-binding pocket, leading to a conformational change that inactivates the kinase.[1]
- Irreversible Binding: VMD-928 forms a covalent bond with the TrkA protein, resulting in prolonged and sustained inhibition.

This non-competitive mode of action allows **VMD-928** to be effective against TrkA kinases with acquired resistance mutations in the ATP-binding site, such as the G667C mutation.[1]

### In Vitro Selectivity and Potency

VMD-928 has been shown to be highly selective for TrkA with minimal activity against other kinases, including the closely related TrkB and TrkC.[1] In vitro studies have demonstrated that VMD-928 has little to no activity against a panel of 348 other kinases.[1] While specific IC50 values from these preclinical studies are not publicly available, the high selectivity is a key feature of its development profile.

## **Preclinical Efficacy in Animal Models**

Preclinical studies in animal models have shown that **VMD-928** can decrease the growth rate of certain types of tumors when administered as a standalone therapy.[2] Additionally, these studies have suggested a potential role for **VMD-928** in pain reduction.[2] Specific quantitative data on tumor growth inhibition from these preclinical models have not been publicly disclosed.



## **Signaling Pathway**

**VMD-928**'s inhibition of TrkA phosphorylation blocks the activation of downstream signaling cascades that are critical for cancer cell proliferation and survival. The primary pathways affected are:

- RAS/MAPK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.
- PI3K/AKT Pathway: This pathway is central to cell growth, metabolism, and survival.
- PLCy Pathway: This pathway is involved in cell motility and invasion.

Below is a diagram illustrating the TrkA signaling pathway and the point of inhibition by **VMD-928**.





Click to download full resolution via product page

VMD-928 inhibits TrkA, blocking downstream signaling.



## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **VMD-928** have not been made publicly available. However, a general methodology for a key experiment such as an in vitro kinase assay is provided below as a representative example.

### Representative In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of VMD-928 against TrkA kinase.

#### Materials:

- Recombinant human TrkA kinase domain
- · Biotinylated peptide substrate
- ATP (Adenosine triphosphate)
- VMD-928 (or other test compounds)
- Kinase assay buffer
- Detection reagent (e.g., HTRF® Kinase-Glo)
- Microplate reader

#### Methodology:

- Compound Preparation: A serial dilution of VMD-928 is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase assay buffer.
- Kinase Reaction: The recombinant TrkA kinase is incubated with varying concentrations of VMD-928 in the kinase assay buffer.
- Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.



- Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection reagent and a microplate reader.
- Data Analysis: The IC50 value (the concentration of VMD-928 required to inhibit 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.



Click to download full resolution via product page

A generalized workflow for an in vitro kinase assay.

## **Clinical Development**

**VMD-928** is currently being evaluated in a Phase 1 clinical trial (NCT03556228) in adult patients with advanced solid tumors or lymphoma.[3] This is a first-in-human, open-label, dose-escalation, and cohort expansion study.[3]

### **Clinical Trial Design**

The study is designed in three parts:[3]

- Part 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and assess
  the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of VMD-928. An
  accelerated titration scheme is being used.[3]
- Part 2 (Cohort Expansion): To further evaluate the safety and efficacy of VMD-928 at the RP2D in specific patient cohorts, including those with thymic, pancreatic, and triple-negative breast carcinoma, or other solid tumors with TrkA alterations.[3]



 Part 3 (Biologically Active Dose Characterization): To further characterize the biologically active dose of VMD-928.[3]

## **Patient Population**

The trial is enrolling adult patients with histologically or cytologically confirmed solid tumors or lymphoma that are not responsive to or have progressed after standard therapies.[4]

## **Preliminary Clinical Data**

Preliminary results from the dose-escalation phase have been presented.

| Dose Level (mg/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
|---------------------|--------------------|---------------------------------|
| 300                 |                    |                                 |
| 600                 | _                  |                                 |
| 1200                | _                  |                                 |
| 2400                | _                  |                                 |

Note: Specific patient numbers and DLTs for each dose level are not fully detailed in the publicly available abstracts.

#### **Future Directions**

The ongoing Phase 1 study of **VMD-928** will provide crucial information on its safety, tolerability, and preliminary efficacy. The unique allosteric and irreversible mechanism of action of **VMD-928** holds the promise of a new therapeutic option for patients with TrkA-driven malignancies, including those who have developed resistance to existing therapies. Further clinical development will likely focus on biomarker-selected patient populations to maximize the potential benefit of this targeted agent.

### Conclusion

**VMD-928** represents a novel approach to targeting the TrkA signaling pathway in cancer. Its distinct mechanism of action as a selective, allosteric, and irreversible inhibitor offers the



potential to overcome the limitations of current Trk inhibitors. The ongoing clinical evaluation will be instrumental in defining the role of **VMD-928** in the treatment of patients with advanced solid tumors and lymphomas.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of VMD-928 in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Selective TrkA Inhibitor VMD-928 to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [VMD-928: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617439#vmd-928-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com